N-(1-chloro-2-oxo-2-phenylethyl)benzamide
Description
N-(1-Chloro-2-oxo-2-phenylethyl)benzamide is an N-substituted benzamide derivative characterized by a chloro-oxo-phenylethyl moiety attached to the benzamide core. Key structural features include:
- Benzamide backbone: Provides a planar aromatic system for molecular interactions.
- 1-Chloro-2-oxo-2-phenylethyl substituent: Introduces electron-withdrawing (chloro, oxo) and hydrophobic (phenyl) groups, influencing reactivity and bioavailability.
Synthetic protocols involve coupling benzoyl chloride with substituted amines under optimized conditions, yielding high-purity products (HPLC purity: 98.10%) . Spectroscopic data (1H/13C NMR) confirm the structure, with distinct signals for the amide proton (δ 7.77 ppm) and carbonyl carbons (δ 167.1, 163.0 ppm) .
Properties
IUPAC Name |
N-(1-chloro-2-oxo-2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-14(13(18)11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,14H,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMANAHPLPILSDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560706 | |
| Record name | N-(1-Chloro-2-oxo-2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41260-69-9 | |
| Record name | N-(1-Chloro-2-oxo-2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
EDCI/HOBt-Mediated Coupling
The most widely adopted method involves activating benzoyl chloride with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). In a representative procedure, equimolar amounts of benzoyl chloride and 1-chloro-2-oxo-2-phenylethylamine are reacted in dichloromethane (DCM) at room temperature for 4–6 hours. Triethylamine (TEA) is added to neutralize HCl byproducts, achieving yields of 65–72%. Key advantages include mild conditions and minimal epimerization, though stoichiometric reagent use increases costs.
Schotten-Baumann Reaction
Aqueous-phase coupling under Schotten-Baumann conditions offers a solvent-free alternative. Benzoyl chloride is added dropwise to a vigorously stirred mixture of 1-chloro-2-oxo-2-phenylethylamine and sodium hydroxide in water. The reaction completes within 30 minutes, but yields are modest (45–55%) due to hydrolysis side reactions.
Chlorination-Amidation Sequential Synthesis
POCl₃-Mediated Chlorination
Chlorination of 2-oxo-2-phenylethylbenzamide precursors with phosphorus oxychloride (POCl₃) introduces the α-chloro group. In a typical protocol, POCl₃ (1.2 equiv) is added to a DCM solution of the precursor at 0°C, followed by stirring for 18 hours. This step achieves 78% conversion to the chlorinated intermediate, which is subsequently aminated with benzylamine. Excess POCl₃ must be avoided to prevent dichlorination.
Thionyl Chloride Alternatives
Thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at reflux provides a faster chlorination route (2 hours vs. 18 hours), but yields drop to 60% due to over-chlorination.
Oxidative Cross-Coupling Approaches
Alcohol-Ketone Coupling
Recent advances employ oxidative cross-coupling between α-amino ketones and alcohols. For example, N-(2-oxo-2-phenylethyl)benzamide reacts with isopropyl alcohol under aerobic conditions with a Cu(I) catalyst, yielding N-(1-chloro-2-oxo-2-phenylethyl)benzamide at 47% efficiency. While innovative, this method requires stringent oxygen control and specialized catalysts.
Industrial-Scale Production
Continuous Flow Systems
Large-scale synthesis utilizes continuous flow reactors to maintain precise temperature (-5°C to 25°C) and reagent stoichiometry. Automated systems achieve 85% reproducibility in chlorination steps, reducing byproducts like dichloro derivatives to <5%.
Solvent Recycling
DCM and THF are recovered via fractional distillation, cutting material costs by 30%.
Characterization and Purity Assurance
Spectroscopic Validation
Chromatographic Analysis
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities with a retention time of 14.3 minutes for the target compound. Purity ≥98% is required for pharmaceutical applications.
Challenges and Optimization
Byproduct Formation
Over-chlorination generates dichloro derivatives, detectable via LC-MS (m/z 315.2 for dichloro byproduct vs. 279.7 for target). Mitigation strategies include:
Solvent Selection
Polar aprotic solvents (DMF, acetonitrile) improve amidation yields by 15% compared to DCM but complicate purification.
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| EDCI/HOBt coupling | EDCI, HOBt, DCM, rt, 6h | 72 | 98 | High reproducibility |
| POCl₃ chlorination | POCl₃, DCM, 0°C, 18h | 78 | 95 | Scalability |
| Oxidative coupling | Cu(I) catalyst, O₂, 80°C, 12h | 47 | 90 | Novel mechanism |
Chemical Reactions Analysis
Types of Reactions
N-(1-chloro-2-oxo-2-phenylethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzamides.
Reduction Reactions: Products include alcohols.
Oxidation Reactions: Products include carboxylic acids.
Scientific Research Applications
Organic Synthesis Applications
N-(1-chloro-2-oxo-2-phenylethyl)benzamide serves as an amidophenacylating reagent, which is crucial in various organic reactions. It is commonly utilized in:
- Synthesis of Amides and Esters : The compound facilitates the formation of amides through acylation reactions. Its reactivity allows for the introduction of functional groups into organic molecules, enhancing their chemical diversity .
- Formation of Heterocycles : It can be employed in the synthesis of heterocyclic compounds, which are important in medicinal chemistry due to their biological activity. The ability to introduce a phenyl group enhances the pharmacological properties of the resulting compounds .
Pharmacological Insights
Research has indicated that derivatives of this compound exhibit promising pharmacological activities:
- Anticancer Activity : Some studies have suggested that derivatives may possess anticancer properties, potentially targeting specific cancer cell lines. This is attributed to their ability to interfere with cellular processes through enzyme inhibition or receptor modulation .
- Neuropharmacological Effects : Compounds related to this compound have been investigated for their interactions with sigma receptors. Sigma receptor agonists are being explored for their therapeutic potential in treating conditions such as depression and neurodegenerative diseases .
Case Studies and Research Findings
Recent studies have documented various applications and findings related to this compound:
Mechanism of Action
The mechanism of action of N-(1-chloro-2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, affecting downstream signaling pathways.
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural differences and similarities between N-(1-chloro-2-oxo-2-phenylethyl)benzamide and related benzamides:
Key Observations :
Pharmacological Activity
- This compound : Implicated in pancreatic β-cell function, suggesting antidiabetic applications .
- Other derivatives :
- Anti-convulsant/ion channel modulation : Observed in N-substituted benzamides with electron-deficient groups (e.g., Kv1.3 channel blockers) .
- Antimicrobial/antioxidant : Reported for compounds with heterocyclic substituents (e.g., benzimidazole in BH) .
- Anticancer activity : Halogenated derivatives (e.g., bromo-naphthyl in ) show cytotoxicity via DNA intercalation .
Spectroscopic and Crystallographic Insights
Biological Activity
N-(1-chloro-2-oxo-2-phenylethyl)benzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
- Molecular Formula : C15H12ClNO2
- Molecular Weight : 273.71 g/mol
- CAS Number : 41260-69-9
The compound is synthesized through the reaction of benzoyl chloride with 2-chloroacetophenone using a base such as pyridine, which facilitates the formation of the amide bond.
This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Furthermore, it can modulate receptor activity, acting as either an agonist or antagonist, which influences downstream signaling pathways.
Antitumor Activity
Research has indicated that this compound displays promising antitumor activity. In studies involving various cancer cell lines, the compound demonstrated significant cytotoxic effects. For instance, in a 2D assay format, certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor potential .
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| HCC827 | 6.26 | 2D |
| NCI-H358 | 6.48 | 2D |
| A549 | >20 | 3D |
These results indicate that while the compound is effective in traditional 2D assays, its efficacy may vary in more complex 3D tumor models, highlighting the need for further optimization .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against certain strains, although specific data on minimum inhibitory concentrations (MIC) are still required for comprehensive evaluation .
Case Studies
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited specific enzymes involved in cancer metabolism. This inhibition was linked to altered cellular proliferation rates in treated cancer cell lines .
- Receptor Interaction Analysis : Another research effort focused on the interaction of this compound with sigma receptors (σ1 and σ2). The findings revealed that it preferentially binds to σ1 receptors, which are implicated in neuroprotection and modulation of pain pathways .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing N-(1-chloro-2-oxo-2-phenylethyl)benzamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling substituted benzoyl chlorides with amino ketone intermediates. For example, refluxing benzamide derivatives with α-chloroketones in dichloromethane under basic conditions (e.g., pyridine) yields the target compound. Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of reactants), temperature (80–100°C), and reaction duration (2–4 hours). Catalysts like DMAP may enhance yields .
- Validation : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (e.g., methanol/water) improves purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms backbone structure (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl signals at ~170 ppm).
- X-ray crystallography : Resolves stereochemistry and bond lengths. For example, the C=O bond length in related benzamides is ~1.21 Å, consistent with sp² hybridization .
- Mass spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 314.06 for C₁₅H₁₂ClNO₂) .
Q. How can impurities or byproducts be minimized during synthesis?
- Methodology : Use anhydrous solvents (e.g., CH₂Cl₂) to suppress hydrolysis. Flash column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials. For chlorinated byproducts, optimize chlorine source (e.g., SOCl₂ vs. PCl₅) and quenching protocols .
Advanced Research Questions
Q. How can crystallographic data contradictions arise between refinement software (e.g., SHELXL vs. Olex2), and how are they resolved?
- Methodology : Discrepancies often stem from hydrogen-bonding network interpretations or thermal displacement parameters. Refine datasets using SHELXL (rigid-bond restraints for anisotropic displacement) and cross-validate with PLATON’s ADDSYM tool to check for missed symmetry .
- Case Study : In a related N-substituted benzamide, SHELXL resolved a bifurcated N–H⋯O hydrogen bond (2.89 Å, 158°) missed by other software, confirmed via difference Fourier maps .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting Kv1.3 ion channel inhibition?
- Methodology :
- Analog Design : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzamide’s para position to enhance binding.
- Assays : Use patch-clamp electrophysiology to measure IC₅₀ values. Compare with control compounds (e.g., ShK peptide) .
- Computational Modeling : Docking studies (AutoDock Vina) predict interactions with channel residues (e.g., Tyr447 in Kv1.3) .
Q. How can conflicting bioactivity data (e.g., anti-inflammatory vs. pro-oxidant effects) be reconciled in pharmacological studies?
- Methodology :
- Dose-Response Analysis : Test concentrations from 1 nM–100 µM to identify therapeutic vs. cytotoxic ranges.
- Mechanistic Profiling : Use ROS assays (e.g., DCFH-DA) to quantify oxidative stress and ELISA for cytokine suppression (e.g., TNF-α) .
- Cross-Validation : Compare results across cell lines (e.g., RAW 264.7 macrophages vs. primary hepatocytes) .
Q. What are best practices for refining twinned crystals of this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
